N-([3,3'-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide
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Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is a complex organic compound that features a bipyridine moiety linked to a fluorophenoxyphenyl group via a propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide typically involves multiple steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety can be synthesized through a coupling reaction of 3-bromopyridine with 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Attachment of the Fluorophenoxyphenyl Group: The 4-fluorophenoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where 4-fluorophenol reacts with 3-bromophenylboronic acid in the presence of a base.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the bipyridine intermediate with the fluorophenoxyphenyl intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bipyridine moiety, which can be oxidized to form N-oxides.
Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Conditions for substitution reactions can vary, but common reagents include halogens for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
Chemistry
Catalysis: The bipyridine moiety can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: The compound can be used in the design of organic semiconductors and other advanced materials due to its conjugated system.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays due to the presence of the bipyridine moiety, which can coordinate with metal ions and exhibit fluorescence.
Industry
Polymer Science: The compound can be incorporated into polymers to modify their properties, such as increasing thermal stability or introducing specific functional groups.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide would depend on its specific application. In drug development, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The bipyridine moiety can coordinate with metal ions, potentially affecting metalloproteins or acting as a chelating agent.
Comparison with Similar Compounds
Similar Compounds
N-([2,2’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide: Similar structure but with a different bipyridine linkage.
N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-chlorophenoxy)phenyl)propanamide: Similar structure but with a chlorine substituent instead of fluorine.
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-3-(3-(4-fluorophenoxy)phenyl)propanamide is unique due to the specific combination of the bipyridine moiety and the fluorophenoxyphenyl group, which can confer distinct electronic and steric properties. This uniqueness can be leveraged in designing compounds with specific desired properties for various applications.
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c27-23-7-9-24(10-8-23)32-25-5-1-3-19(14-25)6-11-26(31)30-16-20-13-22(18-29-15-20)21-4-2-12-28-17-21/h1-5,7-10,12-15,17-18H,6,11,16H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZNBIOBIKLVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)CCC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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